N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
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Overview
Description
“N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C27H36N4OS. It has an average mass of 464.666 Da and a monoisotopic mass of 464.260986 Da .
Molecular Structure Analysis
The compound contains several functional groups, including a benzylsulfanyl group, a cyclohexyl group, a 1,2,4-triazol-3-yl group, and an adamantane-1-carboxamide group . The 1,2,4-triazole ring forms dihedral angles .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³. Its molar refractivity is 134.0±0.5 cm³. It has 5 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds. Its polar surface area is 85 Ų, and its molar volume is 337.8±7.0 cm³ .Scientific Research Applications
Synthesis and Chemical Properties
Catalytic Synthesis and Polymer Development : The catalytic synthesis of N-Aryladamantane-1-carboxamides, including derivatives similar to the compound of interest, demonstrates the versatility of adamantane derivatives in organic synthesis. These compounds are synthesized via reactions involving adamantane-1-carboxylic acid and aromatic amines, showcasing their role in developing novel chemical entities with potential application in material science and drug development (Shishkin et al., 2020).
Polymer Chemistry : Adamantane derivatives have been utilized in the synthesis of polyamides and polyamide-imides, indicating their importance in materials science. The introduction of adamantane moieties into polymers enhances their thermal stability and mechanical properties, making them suitable for high-performance applications (Liaw & Liaw, 2001).
Coordination Polymers and Catalysis
Metal-Organic Frameworks (MOFs) : Adamantane-based ligands have been explored for the construction of coordination polymers and MOFs. These structures are significant for their potential applications in gas storage, separation, and catalysis. The synthesis of orthogonally substituted azole-carboxylate adamantane ligands has led to the preparation of copper(II) and nickel(II) coordination polymers, demonstrating the utility of adamantane derivatives in designing novel MOFs (Pavlov et al., 2019).
Catalytic Applications : The development of catalysts based on adamantane derivatives, such as those used in oxidative reactions, highlights the compound's role in enhancing catalytic efficiency and selectivity. These catalysts are investigated for their applications in various organic transformations, including oxidation and arylation reactions, contributing to the field of green chemistry by utilizing eco-friendly oxidants (Lysenko et al., 2019).
Analytical and Structural Insights
Analytical Characterization : Comprehensive analytical characterization of adamantane derivatives, including spectroscopic and crystallographic studies, provides critical insights into their structural and reactive properties. These studies are essential for understanding the compound's behavior in various chemical contexts and its interactions with biological systems (Dybowski et al., 2020).
Antimicrobial and Anti-inflammatory Activities : Research on adamantane derivatives has also uncovered their antimicrobial and anti-inflammatory potentials. Studies on novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have shown potent antibacterial activity, indicating the therapeutic applications of these compounds in treating infections (Al-Abdullah et al., 2014).
Future Directions
properties
IUPAC Name |
N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4OS/c32-25(27-14-20-11-21(15-27)13-22(12-20)16-27)28-17-24-29-30-26(31(24)23-9-5-2-6-10-23)33-18-19-7-3-1-4-8-19/h1,3-4,7-8,20-23H,2,5-6,9-18H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRTTYGBBJBGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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